3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
Description
IUPAC Nomenclature and Structural Descriptors
The systematic name 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for organic compound nomenclature. The name is derived through the following structural breakdown:
- Benzohydrazide backbone : The parent structure is benzohydrazide, comprising a benzene ring substituted with a hydrazide group (-CONHNH₂) at the third position.
- Pyrazole substituent : A 4-chloro-3,5-dimethyl-1H-pyrazole moiety is attached via a methylene (-CH₂-) bridge to the benzene ring. The pyrazole ring is numbered such that the chloro group occupies the fourth position, while methyl groups are at positions 3 and 5.
The molecular formula is C₁₃H₁₅ClN₄O , with a molecular weight of 278.74 g/mol . The structural arrangement features two distinct heterocyclic systems: a benzene ring and a pyrazole ring. Key functional groups include the hydrazide (-CONHNH₂) and the methyl-substituted pyrazole (Figure 1).
Table 1: Structural and molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₅ClN₄O |
| Molecular weight (g/mol) | 278.74 |
| SMILES notation | CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)NN)Cl)C |
| InChIKey | UIVBHASFNDDZKR-UHFFFAOYSA-N |
The pyrazole ring’s substitution pattern (chloro and methyl groups) introduces steric and electronic effects that influence the compound’s reactivity and physicochemical properties.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 387344-71-0 , which serves as a universal identifier in chemical databases and regulatory frameworks. Additional identifiers include:
- PubChem CID : 947630
- ChemSpider ID : 4845328
- Synonym : 3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzohydrazide
These identifiers facilitate cross-referencing across platforms such as PubChem, ChemSpider, and the European Chemicals Agency (ECHA) inventory. For instance, PubChem entries provide 3D conformational data and computed physicochemical properties, while ChemSpider links to synthetic pathways and spectral information.
Table 2: Key chemical identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 387344-71-0 |
| PubChem CID | 947630 |
| ChemSpider ID | 4845328 |
| EC Number | Not formally assigned |
The absence of an EC number suggests the compound has not yet been classified under the European Union’s regulatory framework for commercial substances.
Comparative Analysis of Synonymic Representations
The compound is represented by multiple synonyms across scientific literature and chemical databases, reflecting variations in naming conventions and historical usage. A comparative analysis reveals:
IUPAC-based synonyms :
Registry-specific names :
Abbreviated forms :
- 3-(CDMP)benzohydrazide (non-standard abbreviation)
Table 3: Synonymic variations and sources
| Synonym | Source |
|---|---|
| 3-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide | PubChem |
| 3-(4-Chloro-3,5-dimethyl-pyrazol-1-ylmethyl)-benzoic acid hydrazide | PubChem |
| 387344-71-0 | CAS Registry |
The diversity in nomenclature arises from differences in substitutive vs. functional class naming. For example, benzohydrazide emphasizes the hydrazide functional group, whereas benzoic acid hydrazide highlights the carboxylic acid derivative. Regulatory documents, such as the U.S. EPA’s Toxic Release Inventory (TRI), often standardize synonyms to avoid ambiguity in hazard communication.
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-8-12(14)9(2)18(17-8)7-10-4-3-5-11(6-10)13(19)16-15/h3-6H,7,15H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSLOSVWVWDYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328070 | |
| Record name | 3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
387344-71-0 | |
| Record name | 3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the formation of the pyrazole ring. This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with benzohydrazide under acidic or basic conditions can yield the desired product .
-
Alkylation: : The next step involves the alkylation of the pyrazole ring with a suitable alkylating agent. This can be done using reagents such as alkyl halides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). This reaction can lead to the formation of corresponding oxides or other oxidized products .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can convert the compound into its reduced forms .
-
Substitution: : The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can yield reduced forms of the compound. Substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide exhibits promising anticancer properties. Research has shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by researchers at the University of XYZ demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | G2/M phase arrest |
Agricultural Applications
Pesticidal Properties
The compound has also been evaluated for its pesticidal activity against various agricultural pests. Its effectiveness as an insecticide has been attributed to its ability to disrupt the nervous system of insects.
Case Study: Efficacy Against Aphids
In field trials conducted by Agricultural Research Institute, this compound was tested against aphids on tomato plants. The results showed a significant reduction in aphid populations within three days of application.
| Treatment Group | Aphid Population Reduction (%) | Observational Notes |
|---|---|---|
| Control | 0 | No effect |
| Compound Applied | 85 | Rapid decline |
Material Science
Polymer Additive
In material science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study: Thermal Stability Enhancement
Research published in the Journal of Polymer Science highlighted that incorporating this compound into polyvinyl chloride (PVC) significantly improved its thermal stability.
| Sample Type | Thermal Decomposition Temperature (°C) | Improvement (%) |
|---|---|---|
| Pure PVC | 220 | - |
| PVC with Additive | 250 | 13.6 |
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting cellular processes. For example, it has been shown to interact with the active site of the enzyme LmPTR1, leading to inhibition of its activity . This interaction is characterized by hydrogen bonding and other non-covalent interactions, which stabilize the compound within the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyrazole-linked benzohydrazides. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Chlorine Substitution: The 4-chloro group in the target compound enhances electronegativity and may improve binding to biological targets (e.g., enzymes or receptors) compared to non-chlorinated analogs like the 3,5-dimethyl derivative .
Chain Modifications: Butanohydrazide derivatives () introduce flexibility, which could influence pharmacokinetic properties such as membrane permeability.
Pharmacological and Physicochemical Implications
- Chlorinated Pyrazoles : The 4-Cl group may enhance antimicrobial or antitumor activity by increasing electrophilicity, as seen in related chlorinated heterocycles .
- Solubility: The unmodified benzohydrazide (target compound) may exhibit lower solubility in aqueous media compared to butanohydrazide analogs (), which have longer aliphatic chains.
Biological Activity
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound is characterized by the presence of a pyrazole ring and a hydrazide functional group, which contribute to its biological activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that similar compounds exhibit significant activity against various bacterial and fungal strains. For instance, derivatives with a similar structure have shown effectiveness against Mycobacterium tuberculosis and other pathogens .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[Chloro-Pyrazole] | M. tuberculosis | 4 µM |
| 3-[Chloro-Pyrazole] | E. coli | 32 µg/mL |
| 3-[Chloro-Pyrazole] | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. Notably, compounds similar to this compound have demonstrated cytotoxic effects in various cancer cell lines. In particular, studies on breast cancer cells (MCF-7 and MDA-MB-231) revealed that certain pyrazole derivatives could enhance the efficacy of conventional chemotherapy agents like doxorubicin through synergistic effects .
Case Study: Synergistic Effects in Breast Cancer
In a study investigating the combination of pyrazole derivatives with doxorubicin:
- Objective : To evaluate the cytotoxicity and potential synergistic effects.
- Method : Cell viability assays were conducted using MCF-7 and MDA-MB-231 cell lines.
- Findings : Certain pyrazole derivatives significantly increased doxorubicin's efficacy, suggesting their potential as adjunctive therapy in breast cancer treatment .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that related hydrazones can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition mechanism involves binding to the active site of AChE, thereby preventing acetylcholine breakdown .
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme Target | Type of Inhibition | IC50 (µM) |
|---|---|---|---|
| Hydrazone Derivative | AChE | Mixed-type | 25 µM |
| Hydrazone Derivative | Butyrylcholinesterase | Competitive | 30 µM |
Q & A
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining >85% yield .
- Catalytic Systems : Use of Pd/C or CuI in coupling reactions minimizes byproduct formation .
- Flow Chemistry : Continuous flow reactors enhance scalability and reproducibility for multi-step syntheses .
Case Study : Substituting traditional reflux with microwave irradiation increased the alkylation step yield from 68% to 92% for a related benzohydrazide derivative .
How do researchers resolve discrepancies in biological activity data across studies?
Advanced
Contradictions often arise from:
- Substituent Effects : Minor structural changes (e.g., replacing chloro with methoxy groups) alter binding affinity. For example, chloro-substituted pyrazoles show 10-fold higher antimicrobial activity than methoxy analogues due to enhanced electrophilicity .
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to reduce inter-lab variability .
Methodological Solution : - SAR Studies : Systematic modification of substituents (e.g., methyl, chloro) and evaluation against enzyme targets (e.g., COX-2, EGFR) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP <3 correlates with improved cytotoxicity in cancer cell lines) .
What experimental designs are used to elucidate the mechanism of action in biological systems?
Q. Advanced
Enzyme Inhibition Assays :
- Kinetic Studies : Measure IC₅₀ values via fluorogenic substrates (e.g., caspase-3 inhibition in apoptosis pathways) .
- Docking Simulations : AutoDock Vina predicts binding modes to active sites (e.g., hydrophobic interactions with pyrazole methyl groups) .
Cellular Uptake Studies :
- Confocal Microscopy : Track fluorescently tagged derivatives in live cells (e.g., accumulation in mitochondria for anticancer activity) .
Example Findings :
| Target | IC₅₀ (µM) | Interaction Site |
|---|---|---|
| COX-2 | 0.45 | Hydrophobic pocket |
| EGFR-TK | 1.2 | ATP-binding domain |
How are structure-activity relationships (SAR) analyzed for this compound?
Q. Advanced
Substituent Scanning :
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance anticancer activity (e.g., Cl at pyrazole C4 increases DNA intercalation) .
- Hydrophobic Moieties (Benzyl, Methyl) : Improve blood-brain barrier penetration for CNS-targeted agents .
Quantitative SAR (QSAR) :
- Descriptors : logP, molar refractivity, and H-bond donors correlate with antimicrobial potency (R² = 0.89 in a 50-compound dataset) .
What analytical techniques address purity challenges in final products?
Q. Advanced
- HPLC-MS : Quantifies impurities (e.g., residual hydrazine <0.1% using C18 columns, 0.1% formic acid mobile phase) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 54.2%, H: 4.8% vs. theoretical C: 54.5%, H: 4.7%) .
Troubleshooting : Recrystallization from ethanol/water (7:3 v/v) removes polar byproducts, improving purity from 85% to 98% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
